molecular formula C10H8F3NO2 B2589916 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1486650-17-2

4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

Cat. No.: B2589916
CAS No.: 1486650-17-2
M. Wt: 231.174
InChI Key: WONDZQDQIYMEDF-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a member of the oxazolidin-2-one family, it features a core structure known for its versatile biological activities. The presence of the trifluoromethylphenyl substituent is a common pharmacophore in drug discovery, often used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Research Applications and Value: Substituted oxazolidin-2-ones are recognized as privileged scaffolds in the development of pharmacologically active agents . Specifically, this class of compounds has been investigated for its application in the field of blood coagulation, serving as key intermediates for synthesizing potential inhibitors of key enzymes like Factor Xa . The structural motif is valued for its ability to impart favorable drug-like properties, making it a valuable building block for constructing more complex target molecules in hit-to-lead and lead optimization campaigns. Handling and Compliance: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(15)14-8/h1-4,8H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDZQDQIYMEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with an appropriate oxazolidinone precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. For instance, the reaction can be performed in an inert atmosphere using solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Structure-Uptake Relationships

Recent studies have demonstrated that modifications in the structure of oxazolidinones can significantly impact their antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance, 4-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has been evaluated for its effectiveness against strains such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.

  • Key Findings:
    • Small structural changes can enhance permeation through bacterial membranes and reduce efflux susceptibility.
    • Compounds exhibiting broad-spectrum activity were identified, showcasing the potential of this scaffold to overcome existing resistance mechanisms in bacteria .

Case Studies

Several case studies have illustrated the compound's potential:

  • Study on Efficacy Against Resistant Strains: A study reported that specific analogs of oxazolidinones, including those structurally related to this compound, demonstrated significant activity against linezolid-resistant strains of E. coli .
  • Mechanism of Action: The mechanism involves inhibition of bacterial ribosomal translation, which is critical for protein synthesis .

Drug Development

The incorporation of fluorine atoms into drug candidates has been shown to improve pharmacokinetic properties. This compound is being explored for its potential in various therapeutic areas:

  • CETP Inhibition: Research indicates that derivatives of this compound may inhibit cholesteryl ester transfer protein (CETP), which is linked to cardiovascular diseases .
  • Therapeutic Uses: Potential applications include treatment for dyslipidemia and related cardiovascular conditions due to its ability to modulate lipid profiles by raising HDL cholesterol levels while lowering LDL cholesterol levels .

Fluorine in Medicinal Chemistry

Fluorinated compounds have unique properties that enhance their biological activity and metabolic stability. The trifluoromethyl group in this compound contributes to:

  • Increased Lipophilicity: This enhances membrane permeability and bioavailability.
  • Stability Against Metabolism: Fluorinated compounds often resist metabolic degradation compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

The following table summarizes key structural and functional differences between 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one and its analogs:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-position (oxazolidinone) C₁₀H₈F₃NO₂ 231.17 High lipophilicity; potential intermediates in drug synthesis.
3-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one 3-position (oxazolidinone) C₁₀H₈F₃NO₂ 231.17 Structural isomer; commercial availability (ChemSpider ID: 10011814).
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one 5-position (oxazolidinone) C₁₀H₈F₃NO₂ 231.17 Supplier-listed (6 suppliers); used in asymmetric synthesis and chiral auxiliaries.
Rivaroxaban (Anticoagulant) 3-[4-(3-Oxo-4-morpholinyl)phenyl] C₁₉H₁₈ClN₃O₅S 435.88 Therapeutic: Inhibits Factor Xa; approved for thrombosis prevention.
Anacetrapib (MK-0859) Complex bis(trifluoromethyl)phenyl substituents C₃₀H₂₅F₆NO₃ 597.52 Pharmacological: CETP inhibitor for hyperlipidemia; advanced clinical trials.
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone core C₁₀H₉NOS₂ 223.31 Herbicidal: Structural analog with sulfur substitution; moderate activity against weeds.

Positional Isomerism and Physicochemical Properties

  • Substituent Position: The position of the 4-(trifluoromethyl)phenyl group on the oxazolidinone ring (3-, 4-, or 5-) significantly impacts molecular polarity and crystallinity. For example, 3-substituted isomers () may exhibit different solubility profiles compared to the 4-substituted target compound, influencing their utility in synthetic pathways .
  • Lipophilicity : The -CF₃ group increases logP values across all isomers, enhancing membrane permeability. However, steric effects at the 4-position may reduce binding affinity in certain biological targets compared to 3- or 5-substituted analogs .

Biological Activity

4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a compound notable for its unique structural features, including a trifluoromethyl group and an oxazolidinone ring. This combination enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C10H8F3NO2C_{10}H_8F_3NO_2, which includes a trifluoromethyl group that significantly influences its chemical reactivity and biological interactions. The oxazolidinone ring contributes to its stability and potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to bind to enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of antibiotic resistance, where such compounds can be designed to overcome efflux mechanisms in bacteria .
  • Signal Transduction Modulation : The compound may alter signaling pathways by interacting with receptors or other cellular proteins, leading to various biological effects .

Biological Activity

Research has demonstrated several areas where this compound exhibits significant biological activity:

  • Antibacterial Properties : Studies indicate that this compound shows promising antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria. Its structural modifications enhance membrane penetration and bioavailability .
  • Anti-inflammatory Effects : The oxazolidinone structure has been linked to anti-inflammatory activities, making it a candidate for further exploration in treating inflammatory diseases .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer models .

Case Studies and Research Findings

Recent investigations have focused on the structure–activity relationships (SAR) of oxazolidinones, including this specific compound. A notable study demonstrated that small modifications in the molecular structure could significantly affect the accumulation and efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntibacterialEffective against resistant strains of E. coli, A. baumannii, and P. aeruginosa
Anti-inflammatoryPotential to reduce inflammation in various models
CytotoxicityExhibits cytotoxic effects on cancer cell lines (e.g., MCF-7)

Comparative Analysis

Comparative studies with similar compounds reveal that the unique trifluoromethyl substitution pattern in this compound enhances its biological activity compared to other oxazolidinones. For instance, compounds lacking this substitution show reduced efficacy against similar biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one?

  • Methodology : A common approach involves cyclization reactions using precursors like substituted phenyl isocyanates and epoxides. For example, fluorinated oxazolidinones can be synthesized via nucleophilic addition of trifluoromethylphenyl groups to carbonyl intermediates, followed by acid-catalyzed ring closure . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield (typically 60–80%) and purity. Chromatographic purification (e.g., silica gel column) is often required to isolate the product.
  • Data Reference : Analogous synthesis routes for fluorinated oxazolidinones are detailed in X-ray crystallography reports, which validate structural outcomes .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in 13C NMR. The oxazolidinone ring protons resonate as distinct multiplets between δ 3.5–5.0 ppm .
  • IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch of oxazolidinone) and ~1100–1250 cm⁻¹ (C-F stretches) confirm functional groups .
    • Validation : Compare experimental data with PubChem-computed spectra or literature references to resolve discrepancies in peak assignments .

Advanced Research Questions

Q. What crystallographic methods resolve the absolute configuration of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) enables precise determination of bond lengths (e.g., C=O: ~1.21 Å) and angles. The trifluoromethyl group’s orientation is confirmed via electron density maps .
  • Example : A fluorinated oxazolidinone analog (C₁₈H₁₄F₁₃NO₂) was resolved with an R-factor of 0.068, validating steric and electronic effects of the CF₃ group .

Q. How does this compound act as a chiral auxiliary in asymmetric synthesis?

  • Mechanism : The oxazolidinone ring’s rigid structure directs stereoselectivity in reactions like aldol additions or alkylations. The CF₃ group enhances electron-withdrawing effects, stabilizing transition states. For instance, in aldol reactions, the auxiliary controls facial selectivity, achieving enantiomeric excess (ee) >90% .
  • Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to probe reaction pathways. Compare diastereomer ratios under different conditions to optimize ee .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the CF₃ group lowers LUMO energy, enhancing electrophilicity at the oxazolidinone carbonyl .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Data Contradictions and Solutions

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Analysis : Variability often arises from impurities in starting materials (e.g., trifluoromethylphenyl precursors) or incomplete cyclization. Use HPLC-MS to identify side products (e.g., unreacted intermediates).
  • Resolution : Reproduce reactions under inert atmospheres (Ar/N₂) to minimize moisture-sensitive side reactions. Adjust stoichiometry (e.g., 1.2:1 ratio of epoxide to isocyanate) to drive completion .

Q. Why do NMR spectra occasionally show unexpected splitting patterns?

  • Cause : Dynamic effects (e.g., restricted rotation of the CF₃ group) or solvent polarity may split signals.
  • Solution : Acquire variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For example, splitting in CF₃-related peaks may resolve at higher temperatures (>40°C) .

Applications in Drug Discovery

Q. What in vitro assays evaluate the biological activity of this compound?

  • Methods :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values are calculated from dose-response curves.
  • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and measure intracellular concentration via scintillation counting .
    • Reference : Rhodanine analogs with similar structures show antiviral activity (EC₅₀: 1–10 µM), suggesting potential for structure-activity relationship (SAR) studies .

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